molecular formula C15H15NO3 B6391071 6-(4-Ethoxy-2-methylphenyl)picolinic acid CAS No. 1261923-51-6

6-(4-Ethoxy-2-methylphenyl)picolinic acid

Cat. No.: B6391071
CAS No.: 1261923-51-6
M. Wt: 257.28 g/mol
InChI Key: DQJIQFKWIMCQQT-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-2-methylphenyl)picolinic acid is a synthetic organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-2-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

    Time: The reaction time can vary but generally ranges from a few hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-2-methylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

6-(4-Ethoxy-2-methylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)picolinic acid
  • 6-(4-Ethoxyphenyl)picolinic acid
  • 6-(4-Methoxyphenyl)picolinic acid

Uniqueness

6-(4-Ethoxy-2-methylphenyl)picolinic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

6-(4-ethoxy-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-11-7-8-12(10(2)9-11)13-5-4-6-14(16-13)15(17)18/h4-9H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJIQFKWIMCQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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